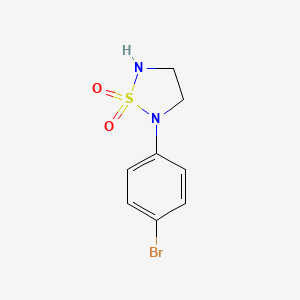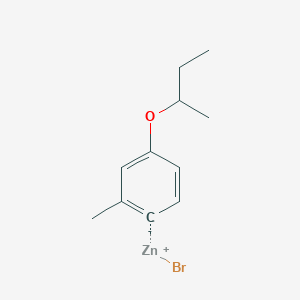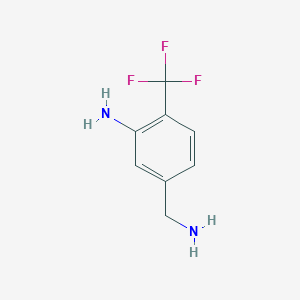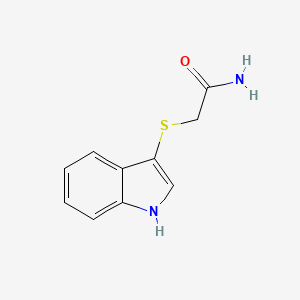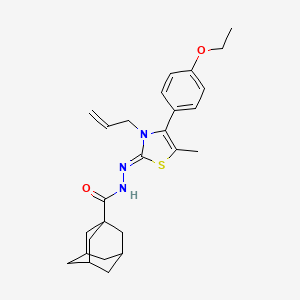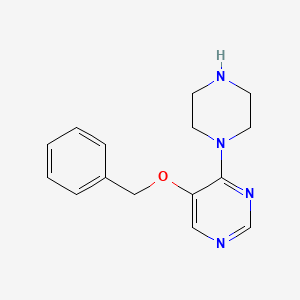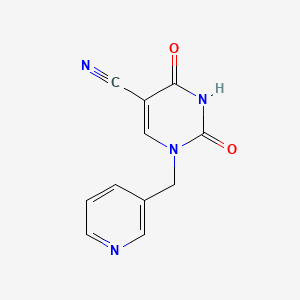
2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through various methods. One common approach involves the use of a one-pot synthesis method, which utilizes a dicationic molten salt as an active catalyst . This method is environmentally friendly and effective, providing high yields under solvent-free conditions or in ethanol as a green solvent.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic systems to ensure high efficiency and yield. The use of dicationic ionic liquids (DILs) has been explored for their exceptional thermal resistance and reduced polarity, making them suitable for large-scale synthesis .
化学反应分析
Types of Reactions
2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials
作用机制
The mechanism of action of 2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine and pyridine derivatives, such as:
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Indole derivatives: Possess various biological activities and are used in medicinal chemistry.
Uniqueness
2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrimidine and pyridine moieties makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H8N4O2 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC 名称 |
2,4-dioxo-1-(pyridin-3-ylmethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H8N4O2/c12-4-9-7-15(11(17)14-10(9)16)6-8-2-1-3-13-5-8/h1-3,5,7H,6H2,(H,14,16,17) |
InChI 键 |
IXYWLYYEGBXNIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CN2C=C(C(=O)NC2=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


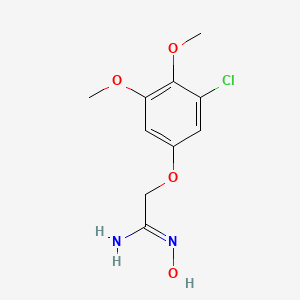
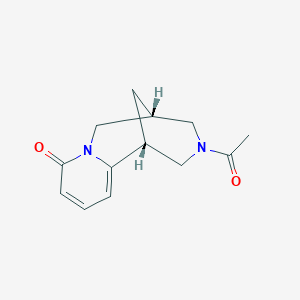
![8-Boc-3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B14869938.png)
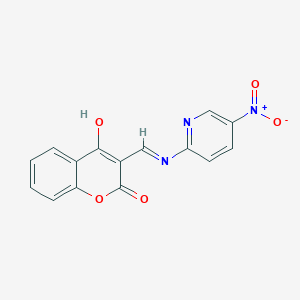

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-5,5-dimethyl-3-oxohexanenitrile](/img/structure/B14869945.png)
![(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol](/img/structure/B14869946.png)
